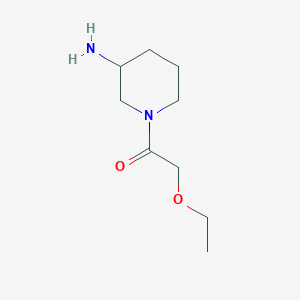
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
描述
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
The synthesis of 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one typically involves the following steps:
Protection of the Amino Group: The amino group of 3-aminopiperidine is protected to prevent unwanted reactions during subsequent steps.
Reaction with Ethoxyethanone: The protected 3-aminopiperidine is then reacted with ethoxyethanone under controlled conditions to form the desired product.
Deprotection: The protecting group is removed to yield this compound.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process .
化学反应分析
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on
生物活性
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a piperidine derivative that has gained attention for its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. This compound is primarily recognized for its inhibitory action on dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, which has implications for diabetes treatment.
The principal mechanism of action for this compound involves the inhibition of DPP-4. By blocking this enzyme, the compound enhances the activity of incretin hormones, which leads to increased insulin secretion and reduced glucagon release. This mechanism ultimately results in lower hepatic glucose production and improved glucose uptake in muscle and adipose tissues.
Pharmacokinetics
Research on similar compounds suggests that this compound may exhibit good oral bioavailability and undergoes metabolism primarily in the liver. The pharmacokinetic profile indicates that it can effectively reach systemic circulation following oral administration, making it a candidate for therapeutic applications.
The compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways related to glucose metabolism. For example, it has been shown to modulate the GLP-1 signaling pathway, which is crucial for maintaining glucose homeostasis.
Cellular Effects
Studies indicate that this compound affects multiple cell types and processes. Its ability to alter gene expression and cellular metabolism has been documented, particularly in models of diabetes where it improves glycemic control through DPP-4 inhibition.
Case Studies
Several studies have documented the effects of this compound in animal models:
- Diabetic Rodent Models : In these studies, low doses of this compound effectively inhibited DPP-4 activity, leading to significant improvements in glycemic control. The results suggest a dose-dependent relationship where increased doses correlate with enhanced therapeutic effects.
Temporal and Dosage Effects
The biological effects of this compound can vary over time and with different dosages. It exhibits stability under various laboratory conditions but may degrade over extended periods. Research indicates that optimal dosing is crucial for maximizing its therapeutic potential without eliciting adverse effects.
Comparative Analysis
A comparative analysis of similar compounds reveals the following:
| Compound Name | DPP-4 Inhibition | Oral Bioavailability | Therapeutic Use |
|---|---|---|---|
| This compound | Yes | High | Diabetes management |
| Sitagliptin | Yes | High | Diabetes management |
| Saxagliptin | Yes | Moderate | Diabetes management |
This table illustrates that while this compound shares similarities with established DPP-4 inhibitors like sitagliptin and saxagliptin, its unique structural properties may confer distinct advantages in terms of pharmacological activity and therapeutic application.
属性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-ethoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-4-8(10)6-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVGXCRMAXWPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















